molecular formula C11H12N2O B8698278 2,6,7-Trimethylquinazolin-4(3H)-one

2,6,7-Trimethylquinazolin-4(3H)-one

Cat. No.: B8698278
M. Wt: 188.23 g/mol
InChI Key: GWVHVSCMHPKJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,7-Trimethylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,6,7-trimethyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)12-8(3)13-11(9)14/h4-5H,1-3H3,(H,12,13,14)

InChI Key

GWVHVSCMHPKJLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(NC2=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dimethylacetanilide (16.3 g), ethyl carbamate (14 g), phosphorus pentoxide (30 g) and xylene (55 ml) was stirred vigorously using a mechanical stirrer under an atmosphere of argon. The mixture was slowly heated to approximately 60° C. whereupon a visible reaction ensued with the evolution of heat and with an increase in the viscosity of the mixture. The temperature of the mixture was raised over a period of 90 minutes to 150° C. and the mixture was stirred at this temperature for 2 hours during which time more phosphorus pentoxide (12 g in total) was added portionwise. The mixture was cooled and the xylene was decanted. A mixture of ice and water (250 ml) was added to the residue and the mixture was stirred for 30 minutes and filtered. The solid was analysed by thin layer chromatography using ethyl acetate as solvent and if it contained any product it was purified by chromatography as described for the residue obtained below. The filtrate was cooled in an ice bath to a temperature of less than 5° C. and the acidity of the solution was reduced to pH 5 by the addition of a concentrated aqueous sodium hydroxide solution. The mixture was extracted with ethyl acetate (2×50 ml) and the combined extracts were dried over magnesium sulphate, filtered and evaporated. The residue was purified by chromatography on a silica gel column using a 1:1 v/v mixture of methylene chloride and ethyl acetate as eluent. There were thus obtained, in order of elution, 3,4-dihydro-2,6,7-trimethylquinazolin-4-one (2 g) and 3,4-dihydro-2,5,6-trimethylquinazolin-4-one (2 g).
Quantity
16.3 g
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reactant
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14 g
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30 g
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55 mL
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12 g
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Synthesis routes and methods II

Procedure details

2,6,7-Trimethyl-3,1,4-benzoxazone was readily prepared by treating the corresponding N-acetyl anthranilic acid with acetic anhydride (1.4 eq) in heptane (reflux, 3 h). Ammonium acetate (5 eq per mol of substrate) was added to the reaction mixture and the residual acetic anhydride was removed by azeotropic distillation of heptane under atmospheric pressure. Removal of any residual acetic anhydride is crucial in order for the next step, the ammonolysis of the benzoxazone, to be successful. Acetic acid was then added to the reaction mixture and heptane was subsequently replaced by acetic acid via azeotropic distillation. (Direct displacement of acetic anhydride (bp 140° C.) to acetic acid (bp 116° C.) by distillation is not possible. Therefore, such solvent displacement becomes only feasible by azeotropic distillation with the intervention of a third solvent, e.g. heptane (bp 98° C.), which forms a binary azeotrope with both acetic anhydride and acetic acid). The mixture was refluxed for 12 hours at the end of which quinazolone formation was complete as indicated by HPLC analysis. The product 4-quinazolone (7) was isolated by adding water to the reaction mixture in consistently high yields (80%).
[Compound]
Name
2,6,7-Trimethyl-3,1,4-benzoxazone
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N-acetyl anthranilic acid
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